molecular formula C6H9ClN2O2 B161520 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride CAS No. 35454-39-8

2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride

Cat. No. B161520
CAS RN: 35454-39-8
M. Wt: 176.6 g/mol
InChI Key: XVLSBASXRIOQRZ-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the reaction of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride” consists of a five-membered imidazole ring attached to an acetic acid group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds, including “2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride”, are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions in the presence of a catalyst such as ZnCl2 .


Physical And Chemical Properties Analysis

“2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 176.601 Da .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives:

    • Singh et al. (2008) developed a practical synthesis method for imidazol-1-yl-acetic acid hydrochloride, which was then used to prepare zoledronic acid (Singh, Manne, Ray, & Pal, 2008).
    • In 2019, Belwal and Patel described an environmentally-friendly protocol for synthesizing imidazol-1-yl-acetic acid hydrochloride, highlighting its use in producing zoledronic acid monohydrate (Belwal & Patel, 2019).
  • Role in Developing Angiotensin II Receptor Antagonists:

    • Yanagisawa et al. (1996) prepared a series of imidazole-5-carboxylic acids with various substituents, finding that some derivatives had strong binding affinity to the angiotensin II receptor and potent inhibition of the pressor response induced by angiotensin II (Yanagisawa et al., 1996).
  • Magnetic and Structural Properties:

    • A study by Yong, Zhang, and She in 2013 investigated hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, examining their magnetic properties and crystal-stacking structures (Yong, Zhang, & She, 2013).
  • Application in Fluorescent Compounds:

    • Rui-j (2013) synthesized a fluorescent compound for the selective determination of Co2+, using a derivative of 2-(5-((3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyphenyl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (Rui-j, 2013).
  • Innovative Synthesis Methods:

    • Aliabad et al. (2016) described a convenient synthesis method for imidazol-1-yl-acetic acid, emphasizing its potential use in medicines for conditions involving abnormal calcium metabolism (Aliabad, Hosseini, Yavari, & Rouhani, 2016).
  • Organocatalysis:

Safety And Hazards

This compound is classified as an irritant, with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Imidazole derivatives, including “2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride”, have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications and developing more efficient synthesis methods.

properties

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-8-3-5(7-4-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLSBASXRIOQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2625-49-2 (Parent)
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
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DSSTOX Substance ID

DTXSID20188970
Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
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Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride

CAS RN

35454-39-8
Record name 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride (1:1)
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Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
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Record name 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride
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Record name 1-methyl-1H-imidazol-4-acetic acid monohydrochloride
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Record name 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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